14-Azacamptothecin

Description

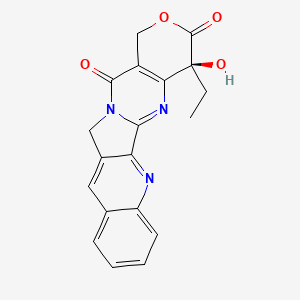

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15N3O4 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-7-oxa-3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),13,15,17,19-heptaene-6,10-dione |

InChI |

InChI=1S/C19H15N3O4/c1-2-19(25)15-12(9-26-18(19)24)17(23)22-8-11-7-10-5-3-4-6-13(10)20-14(11)16(22)21-15/h3-7,25H,2,8-9H2,1H3/t19-/m0/s1 |

InChI Key |

ZKUXGRRMPFGHJD-IBGZPJMESA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=N2)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=N2)O |

Synonyms |

14-azacamptothecin |

Origin of Product |

United States |

Synthetic Methodologies of 14 Azacamptothecin and Analogs

Early Synthetic Approaches and Associated Challenges

The initial forays into the synthesis of 14-azacamptothecin were marked by innovative strategies that, while successful in achieving the target molecule, faced significant hurdles in terms of efficiency and yield.

Initial Convergent Synthesis and Radical Cyclization Strategies

An early and notable approach to this compound involved a convergent synthesis strategy. acs.orgnih.gov This method centered on the condensation of the AB and DE ring precursors, with the subsequent formation of the C ring. acs.orgnih.gov A key step in this sequence was a radical cyclization to construct the pentacyclic core of the molecule. acs.orgnih.gov This strategy was also applied to the synthesis of its analog, 10,11-methylenedioxy-14-azacamptothecin. scilit.com The convergent nature of this synthesis allowed for the independent preparation of complex fragments before their ultimate coupling, a common strategy in the total synthesis of complex natural products. acs.orgnih.gov

Specifically, the synthesis involved an N-alkylation followed by a radical-mediated cyclization. mdpi.com This was a two-step process starting from 2-bromo-3-(bromomethyl)quinoline (B3262564) and pyranopyrimidindione. mdpi.com Another approach utilized a cascade radical cyclization of a cyano-alkene compound to generate the core structure. mdpi.com

Modern Efficient Total Synthesis Routes

In response to the challenges of early synthetic methods, researchers have developed more streamlined and higher-yielding total synthesis routes for this compound. These modern approaches employ powerful and selective reactions to construct the complex molecular architecture with greater efficiency.

Michael Addition/β-Elimination Sequence in Chiral Center Construction

A key innovation in the modern synthesis of (S)-14-azacamptothecin is the use of a Michael addition/β-elimination sequence to establish the crucial chiral quaternary carbon center. rsc.orgrsc.orgnih.gov This strategic step, starting from commercially available (R)-2-hydroxybutanoic acid, allows for the concise construction of this stereocenter in just eight steps. rsc.orgrsc.orgnih.gov The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. slideshare.netwikipedia.org

Palladium-Catalyzed Cyclization and Aromatization Steps

Palladium catalysis has played a pivotal role in enhancing the efficiency of this compound synthesis. One modern route employs a palladium-catalyzed cyanation followed by a formal [4+2] cycloaddition/elimination/aromatization sequence in a one-pot manner to construct the pyrrolopyrimidin-4-one moiety. rsc.orgrsc.orgnih.gov This cascade of reactions, facilitated by a palladium catalyst, streamlines the assembly of the C and D rings of the molecule. rsc.org Palladium-catalyzed cyclizations are a well-established and versatile method for the formation of heterocyclic and polycyclic systems. organic-chemistry.orgscholaris.canih.gov

Stereoselective Synthesis of (S)-14-Azacamptothecin

One prominent and concise strategy accomplishes the total synthesis of (S)-14-azacamptothecin in just 8 steps, starting from the commercially available (R)-2-hydroxybutanoic acid. rsc.orgrsc.orgnih.gov A key feature of this synthesis is the construction of the chiral quaternary carbon center using a Michael addition/β-elimination sequence. rsc.orgresearchgate.net The subsequent formation of the pyrrolopyrimidin-4-one moiety is achieved through a one-pot process involving palladium-catalyzed cyanation and a formal [4+2] cycloaddition/elimination/aromatization. rsc.orgnih.gov

A mild intramolecular cascade cyclization triggered by the Hendrickson reagent. nih.govtaylorandfrancis.com

A highly enantioselective dihydroxylation. nih.gov

An efficient palladium-catalyzed transformation of an O-allyl to an N-allyl group. nih.gov

Table 1: Comparison of Key Stereoselective Synthesis Strategies for (S)-14-Azacamptothecin

| Starting Material | Key Reactions | No. of Steps | Overall Yield |

| (R)-2-Hydroxybutanoic acid | Michael addition/β-elimination; Pd-catalyzed cyanation; Formal [4+2] cycloaddition. rsc.orgrsc.org | 8 | Not specified in abstracts. |

| 5H-Pyrano[4,3-d]pyrimidine | Hendrickson reagent-triggered cascade cyclization; Enantioselective dihydroxylation. nih.gov | 10 | 56% |

| Not specified | Radical cyclization to form C-ring. rsc.org | 10 | 0.6% |

Synthetic Pathways for 10,11-Methylenedioxy-14-Azacamptothecin

The synthesis of 10,11-methylenedioxy-14-azacamptothecin, a significant analog, has been achieved through a convergent strategy. acs.orgnih.gov This approach involves the crucial condensation of precursors for the AB and DE ring systems. acs.orgscilit.com The incorporation of the 10,11-methylenedioxy group is a key structural modification intended to enhance the compound's properties. acs.org

The synthesis of the AB ring precursor, a necessary dibromide, begins with commercially available 3,4-(methylenedioxy)aniline. acs.org The process involves a four-step sequence to yield the required intermediate for the subsequent condensation. acs.org

A more successful route involves the following key steps:

Preparation of the AB ring precursor, 6-bromo-7-(bromomethyl)- nih.govCurrent time information in Bangalore, IN.dioxolo[4,5-g]quinoline, from 3,4-(methylenedioxy)aniline. acs.org

Preparation of the DE ring precursor, an ethyl-hydroxy-dihydro-pyranopyrimidine-dione. amazonaws.com

Condensation of the two precursors using potassium tert-butoxide. amazonaws.com

A final, optimized radical cyclization using tris(trimethylsilyl)silane (B43935) and AIBN to form the pentacyclic structure of 10,11-methylenedioxy-14-azacamptothecin. amazonaws.com

Table 2: Synthetic Sequence for the AB Ring Precursor from 3,4-(Methylenedioxy)aniline

| Step | Reaction | Product | Yield | Reference |

| 1 | Acetylation | Acetylated amine | 97% | acs.org |

| 2 | Vilsmeier-Haack reaction | Aldehyde intermediate | 58% | acs.org |

| 3 | Reduction with NaBH₄ | Alcohol intermediate | ~100% | acs.org |

| 4 | Bromination | Dibromide AB ring precursor | Not specified | acs.org |

Mechanistic Investigations of 14 Azacamptothecin Action

14-Azacamptothecin is a synthetic analog of the natural product camptothecin (B557342) (CPT). ontosight.aiacs.org Its mechanism of action is centered on the inhibition of DNA topoisomerase I (Top1), a crucial enzyme involved in managing DNA topology during replication and transcription. ontosight.aiontosight.aibiochempeg.com

Formation and Stabilization of the Topoisomerase I-DNA Cleavable Complex

The primary mechanism by which this compound exerts its cytotoxic effects is through the stabilization of the Topoisomerase I-DNA cleavable complex. acs.orgontosight.aiprobes-drugs.org Topoisomerase I functions by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind and relieve supercoiling. nih.govresearchgate.net This process involves the formation of a covalent bond between a tyrosine residue in the enzyme and the 3'-phosphate end of the cleaved DNA strand. nih.gov

This compound and other camptothecin derivatives intervene at this stage. researchgate.net The drug intercalates into the DNA at the site of the single-strand break, forming a ternary complex with the enzyme and the DNA. probes-drugs.orgnih.gov This binding stabilizes the cleavable complex, physically preventing the enzyme from religating the broken DNA strand. probes-drugs.orgnih.govresearchgate.net Studies have shown that this compound stabilizes this covalent binary complex to a degree nearly equal to that of the parent compound, camptothecin. acs.orgnih.gov The planar polycyclic structure of these inhibitors facilitates π-π stacking interactions with the DNA base pairs, which is a significant factor in the stabilization of the ternary complex. nih.gov

It has been proposed that nitrogenous substituents at the 14-position of related compounds, the aromathecins, can project into the major groove of the DNA and form hydrogen bonds with amino acids of the Top1 enzyme, further enhancing the stability of the ternary complex. purdue.edu

Downstream Induction of DNA Damage

The persistence of the stabilized cleavable complexes leads to the induction of irreversible DNA damage. ontosight.aiontosight.ai When the cellular DNA replication machinery encounters these stalled complexes, the single-strand breaks are converted into more lethal double-strand breaks. ontosight.ainih.gov This collision between the replication fork and the drug-enzyme-DNA ternary complex is a key event that triggers the downstream cytotoxic effects. cabidigitallibrary.org These double-strand breaks are significant lesions that, if not properly repaired, can lead to chromosomal aberrations and genomic instability. mdpi.com The accumulation of this severe DNA damage is a primary trigger for the cellular pathways leading to cell death. ontosight.aimdpi.com

Role in Triggering Apoptosis in Target Cells

The extensive DNA damage induced by this compound ultimately triggers apoptosis, or programmed cell death, in susceptible cells. ontosight.aiontosight.ai The presence of DNA double-strand breaks activates cellular DNA damage response pathways. nih.gov These pathways involve sensor proteins like ATM and ATR, which in turn activate downstream effectors such as the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. nih.gov

Activation of p53 can halt the cell cycle to allow for DNA repair, but in the face of overwhelming damage, it transcriptionally activates pro-apoptotic proteins like BAX and PUMA, initiating the apoptotic cascade. nih.gov Even in cells with mutated p53, alternative pathways involving p73 or the direct activation of apoptotic machinery by sustained DNA damage signals can lead to cell death. nih.gov The process of apoptosis is characterized by distinct morphological changes, including chromatin condensation, cell shrinkage, and the formation of apoptotic bodies. nih.gov This programmed cell death is a crucial mechanism by which this compound and other topoisomerase I poisons eliminate rapidly dividing cancer cells. ontosight.aibiochempeg.com

Cellular Responses and Cell Cycle Effects Associated with Topoisomerase I Poisoning

The cytotoxic action of topoisomerase I inhibitors like this compound is intrinsically linked to the cell cycle. probes-drugs.org The conversion of single-strand breaks into double-strand breaks primarily occurs during the S-phase of the cell cycle, when DNA replication is active. nih.govcancernetwork.com This makes rapidly proliferating cells, such as cancer cells, particularly sensitive to this class of drugs. purdue.edu

The DNA damage inflicted by these agents activates cell cycle checkpoints, which are control mechanisms that ensure the proper progression of the cell cycle. wikipedia.org The G2/M checkpoint is particularly important in the response to DNA damage, preventing cells from entering mitosis with damaged chromosomes. wikipedia.org Activation of the ATM/ATR pathway leads to the phosphorylation and inhibition of Cdc25, a key activator of the cyclin B-Cdk1 complex required for mitotic entry. wikipedia.org This results in a G2 phase arrest, providing the cell with an opportunity to repair the DNA damage. cancernetwork.com If the damage is too severe to be repaired, the cell will be directed towards apoptosis. nih.gov

The cellular response to topoisomerase I poisoning can also involve other outcomes like cellular senescence, a state of irreversible growth arrest. frontiersin.org This process is also regulated by the p53/p21 and p16/pRB tumor suppressor pathways. frontiersin.org

Table of Research Findings on Topoisomerase I Inhibition by Camptothecin Analogs

| Finding | Compound(s) | Implication for Mechanism | Reference(s) |

|---|---|---|---|

| Stabilization of Top1-DNA cleavable complex | Camptothecin, this compound | Primary mechanism of action, preventing DNA religation. | acs.orgontosight.aiprobes-drugs.org |

| Conversion of single-strand to double-strand breaks | Camptothecin derivatives | Occurs during S-phase due to collision with replication forks, leading to cytotoxicity. | nih.govcabidigitallibrary.org |

| Induction of Apoptosis | Camptothecin, this compound | Triggered by extensive DNA damage, mediated by pathways like p53. | ontosight.aiontosight.ainih.gov |

| Cell Cycle Arrest | Camptothecin derivatives | Primarily S-phase specific cytotoxicity and G2/M arrest to allow for DNA repair. | nih.govcancernetwork.comwikipedia.org |

| Role of π-π stacking | Camptothecin, Indenoisoquinolines | Important for stabilizing the drug within the ternary complex. | nih.gov |

| Enhanced stability from 10-OH group | 10-OH-CPT | The hydroxyl group at the C-10 position enhances the stability of the cleavable complex. | cabidigitallibrary.org |

Structure Activity Relationship Sar Studies of 14 Azacamptothecin and Analogs

Influence of the 14-Position Substitution on Biological Activity

The substitution at the 14-position of the camptothecin (B557342) (CPT) scaffold has been identified as a critical determinant of its biological properties. cabidigitallibrary.org Research into 14-azacamptothecin, where a nitrogen atom replaces the carbon at this position, has provided valuable insights into how this modification influences the drug's interaction with its target and its physicochemical characteristics.

Impact on Topoisomerase I Inhibitory Potency

The introduction of a nitrogen atom at the 14-position has been shown to enhance the topoisomerase I inhibitory activity. cabidigitallibrary.org this compound inhibits the relaxation of super-coiled plasmid DNA more potently than the parent compound, camptothecin. cabidigitallibrary.orgnih.gov This increased potency is attributed to a more favorable interaction with the topoisomerase I-DNA covalent binary complex. nih.govacs.org In fact, this compound has demonstrated approximately twice the activity of camptothecin in some studies. cabidigitallibrary.org

However, the nature of the substituent at the 14-position is crucial. While the aza-substitution is beneficial, the addition of a bulky methyl ester group at this position has been found to reduce antitumor activity, highlighting the steric constraints of the binding site. cabidigitallibrary.org Studies on related "aromathecin" compounds, which can be considered analogs, have also shown that substitutions at the 14-position with amines, amino alcohols, and nitrogenous heterocycles lead to improved topoisomerase I inhibition. nih.gov These findings suggest that the 14-position is a key site for modification to enhance the potency of this class of inhibitors. nih.govresearchgate.net

| Compound | Modification at Position 14 | Relative Topoisomerase I Inhibitory Potency |

| Camptothecin (CPT) | CH | Baseline |

| This compound | N | More potent than CPT cabidigitallibrary.orgnih.gov |

| 14-Methyl Ester CPT Analog | C-COOCH₃ | Reduced activity cabidigitallibrary.org |

| 14-Substituted Aromathecins | Amines, amino alcohols, nitrogenous heterocycles | Improved potency over unsubstituted aromathecin nih.gov |

Role in Modulating Aqueous Solubility

A significant advantage of the 14-aza modification is the substantial increase in aqueous solubility compared to camptothecin. nih.govacs.orgnih.govacs.org This improved solubility is a critical factor in drug development, as it can lead to better bioavailability and formulation possibilities. The introduction of the more polar nitrogen atom into the D-ring of the polycyclic system is responsible for this enhanced water solubility. nih.gov

This principle has been further explored in related indenoisoquinoline and aromathecin series, where the introduction of a pyridine (B92270) ring (containing a nitrogen atom) or other hydrophilic groups at similar positions also resulted in significantly increased water solubility without compromising topoisomerase I inhibitory activity or cytotoxicity. researchgate.netnih.gov This demonstrates a consistent strategy for improving the physicochemical properties of this class of compounds.

Theoretical and Experimental Insights into Ternary Complex Interactions (e.g., Hydrogen Bonding)

The stability of the ternary complex, formed by the drug, topoisomerase I, and DNA, is a key determinant of the drug's efficacy. Theoretical and experimental studies suggest that substituents at the 14-position can influence the stability of this complex through interactions such as hydrogen bonding. researchgate.net

Molecular modeling studies propose that nitrogenous substituents at the 14-position of aromathecin analogs can project into the major groove of the DNA-topoisomerase I complex. nih.gov In this position, they are hypothesized to form hydrogen bonds with amino acid residues in the major groove, thereby stabilizing the ternary complex. nih.gov This stabilization is crucial for the "poisoning" mechanism of these inhibitors, which prevents the re-ligation of the DNA strand.

X-ray crystal structures of related topoisomerase I inhibitors in a ternary complex have shown that enzyme residues such as Asp533 and Arg364 are in close proximity to the CPT E-ring. acs.org It has been hypothesized that the original CH group at position 14 in camptothecin could cause steric clashes with these residues. acs.org Replacing the CH group with a smaller nitrogen atom in this compound may alleviate this clash, contributing to a more stable ternary complex. acs.org The ability to form additional hydrogen bonds is a key aspect of rational drug design, and theoretical studies using methods like Molecular Electrostatic Potential (MESP) analysis help in predicting and understanding these noncovalent interactions. researchgate.netnih.gov

Criticality of the E-Ring Stereochemistry (20-S Configuration) for Activity

The stereochemistry of the E-ring, specifically the (20S)-configuration of the hydroxyl group, is absolutely essential for the biological activity of camptothecin and its analogs, including this compound. cabidigitallibrary.orgresearchgate.net Any alteration to this configuration, such as removal or replacement of the 20-hydroxyl group, leads to inactivation of the compound. cabidigitallibrary.org

The importance of the (20S)-hydroxyl group is twofold:

Hydrogen Bonding: It is believed to form a crucial hydrogen bond with the enzyme-DNA complex, contributing significantly to the stability of the ternary complex. cabidigitallibrary.org

Intramolecular Interactions: An intramolecular hydrogen bond between the 20-hydroxyl group and the lactone carbonyl at the C-21 position is also thought to be important for maintaining the active conformation of the molecule. cabidigitallibrary.org

Under physiological conditions, an equilibrium exists between the active, closed-lactone form and the inactive, open-carboxylate form. The (20S)-hydroxyl group influences this equilibrium, although it tends to favor the inactive form. cabidigitallibrary.org Despite this, its presence is non-negotiable for topoisomerase I inhibition.

Comparative SAR Analysis with Camptothecin and Other Topoisomerase I Poisons

The structure-activity relationships of this compound are best understood in comparison to its parent compound, camptothecin, and other topoisomerase I poisons like the indenoisoquinolines.

As previously discussed, the primary advantage of the 14-aza modification over camptothecin is the enhanced topoisomerase I inhibitory potency and significantly improved aqueous solubility. cabidigitallibrary.orgnih.govacs.orgnih.govacs.org However, it has been noted that this compound may have a greater off-rate from the ternary complex, potentially leading to slightly lower cytotoxicity in some assays compared to camptothecin. nih.govacs.orgresearchgate.net

When compared to indenoisoquinolines, another class of topoisomerase I inhibitors, interesting parallels in SAR emerge. For both aromathecins (structurally related to this compound) and indenoisoquinolines, the placement of polar, nitrogen-containing groups in similar regions of the heteroaromatic system enhances topoisomerase I inhibitory and antiproliferative activities. nih.govresearchgate.net Molecular modeling suggests that the 14-substituents of aromathecins occupy a similar spatial region to the lactam substituents of indenoisoquinolines, projecting into the major groove of the DNA-topoisomerase I complex. nih.gov This convergence in SAR provides a strong basis for the design of hybrid inhibitors or for applying successful modification strategies from one class of compounds to another.

Structure-Based Design Principles for Enhanced this compound Analogs

The accumulated SAR data provides a clear set of principles for the structure-based design of improved this compound analogs. researchgate.netresearchgate.net The goal is to enhance the stability of the ternary complex, improve physicochemical properties, and ultimately increase therapeutic efficacy.

Key design principles include:

Maintaining the Core Scaffold: The pentacyclic ring system, the pyridone D-ring, and the α-hydroxylactone E-ring with the (20S)-configuration are all essential for activity and should be preserved. cabidigitallibrary.orgresearchgate.net

Exploiting the 14-Position: The this compound core is an excellent starting point due to its inherent potency and solubility. acs.org Further modifications can be explored, but steric bulk should be minimized to avoid unfavorable interactions.

Targeting the Major Groove: The design of substituents at positions that can project into the major groove of the DNA, such as the 14-position, is a promising strategy. These substituents should be designed to form specific hydrogen bonds with amino acid residues in the enzyme, thereby increasing the stability of the ternary complex. nih.gov

Modulating the Off-Rate: While this compound is a potent inhibitor, its relatively high off-rate from the ternary complex may limit its cytotoxic effect. researchgate.netnih.gov Future design efforts could focus on introducing modifications at other positions of the this compound scaffold that could decrease this off-rate, potentially by forming additional stabilizing interactions with the enzyme or DNA. acs.orgnih.gov

Learning from Other Inhibitors: The SAR of other topoisomerase I poisons, like the indenoisoquinolines, provides valuable templates for designing new analogs. nih.govresearchgate.net For instance, the types of aminoalkyl chains that have proven successful in enhancing the activity of indenoisoquinolines could be appended to the this compound scaffold.

By applying these structure-based design principles, it is possible to rationally develop novel this compound analogs with improved pharmacological profiles.

Preclinical Biological Evaluation of 14 Azacamptothecin

In Vitro Topoisomerase I-Mediated DNA Cleavage Assays

The primary mechanism of action for camptothecin (B557342) and its analogues is the inhibition of DNA topoisomerase I, an essential enzyme in DNA replication and transcription. This inhibition is achieved by trapping the enzyme in a "cleavable complex" with DNA, which ultimately leads to single-strand breaks in the DNA and induction of apoptosis. The potency of topoisomerase I inhibitors is therefore often evaluated through in vitro DNA cleavage assays. reactionbiology.comoncotarget.com

These assays typically utilize a radiolabeled DNA substrate which is incubated with topoisomerase I and the compound being tested. nih.gov The formation of the ternary drug-enzyme-DNA complex stabilizes the cleaved DNA strand. When subjected to denaturing conditions, the covalently bound topoisomerase I is removed, and the cleaved DNA fragments can be visualized and quantified using polyacrylamide gel electrophoresis. nih.gov The activity of a test compound is often measured semi-quantitatively by comparing the intensity of the cleaved DNA bands to those produced by a known concentration of camptothecin. nih.gov

In such assays, 14-Azacamptothecin has demonstrated notable potency as a topoisomerase I poison. nih.govplos.org Research indicates that this compound is more efficient at inhibiting the DNA relaxation activity of topoisomerase I than the parent compound, camptothecin (CPT). plos.org Furthermore, it stabilizes the covalent binary complex between topoisomerase I and DNA to nearly the same degree as camptothecin. plos.org This potent activity is a key indicator of its potential as an anticancer agent. nih.gov A novel analogue, 10,11-Methylenedioxy-14-azacamptothecin, was also developed and tested, validating the strategy of modifying this part of the molecule to influence its interaction with the topoisomerase-DNA complex. nih.gov

Table 1: Comparative In Vitro Topoisomerase I Inhibitory Activity

| Compound | Inhibition of DNA Relaxation | Stabilization of Covalent Binary Complex |

|---|---|---|

| This compound | More efficient than CPT plos.org | Almost the same extent as CPT plos.org |

| Camptothecin (CPT) | Standard comparator | Standard comparator |

Preclinical In Vivo Antitumor Activity in Non-human Models

The evaluation of a potential anticancer drug's efficacy in living organisms is a critical step in preclinical development. This is typically conducted using non-human models, primarily mice, to assess the compound's antitumor activity and to get an initial understanding of its behavior in a complex biological system. nih.gov

Murine tumor models, which involve the use of mouse-derived cancer cell lines (syngeneic models) or genetically engineered mice that spontaneously develop tumors, are valuable for preclinical assessment. mdpi.comcrownbio.com These models, particularly those with an intact immune system, can provide insights into the interaction between the therapeutic agent and the host's immune response to the tumor. oncotarget.com

While specific tumor inhibitory rate (TIR) data for this compound in murine models is not extensively detailed in the reviewed literature, related camptothecin analogues have shown significant efficacy. For instance, certain derivatives have demonstrated high tumor inhibitory rates in mice, indicating the potential of this class of compounds for potent in vivo antitumor activity. scispace.com The evaluation in these models also considers factors like changes in body weight as an indicator of toxicity, where some analogues have shown a better toxicity profile than camptothecin. scispace.com

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. nih.gov These models allow for the in vivo testing of anticancer agents against human-derived tumors. nih.gov The efficacy in these models is often assessed by measuring tumor growth inhibition over time. nih.gov

This compound has demonstrated significant antitumor activity in human cancer xenograft models. researchgate.net Studies have indicated that its in vivo activity can be superior to that of other camptothecin analogues. researchgate.net The Colo205 human colon cancer xenograft is a relevant and frequently used model for evaluating camptothecin derivatives and other anticancer agents. altogenlabs.comnih.govxenograft.net Although direct quantitative efficacy data for this compound in the Colo205 model was not found in the search results, related compounds have shown potent tumor inhibitory activity in this specific xenograft model, suggesting its relevance for testing compounds of this class. jax.org The evaluation in xenograft models has confirmed that this compound possesses significant antitumor activity in vivo, often without causing overt signs of toxicity in the host animals. researchgate.net

Advanced Research and Future Perspectives for 14 Azacamptothecin

Strategies for Overcoming Solubility and Stability Limitations

A primary challenge that has historically limited the clinical utility of camptothecin (B557342) and many of its early derivatives is poor water solubility and the instability of the active lactone ring, which can hydrolyze to a less active carboxylate form at physiological pH. mdpi.comnih.govresearchgate.net 14-Azacamptothecin was specifically designed as a water-soluble analogue to address this fundamental problem. acs.orgpageplace.denih.govacs.org

The inherent water solubility of this compound, achieved by introducing a nitrogen atom into the D-ring of the camptothecin scaffold, is itself a novel formulation strategy. acs.orgnih.govscilit.com This structural modification circumvents the need for some of the complex formulation approaches required for its predecessors. acs.orgnih.gov However, research into advanced formulations remains a key area for the broader class of camptothecins, which could be applied to further enhance the delivery of this compound. These strategies aim to protect the lactone ring, improve circulation time, and enhance drug accumulation at tumor sites. researchgate.netresearchgate.net

To further optimize the therapeutic index of camptothecin-based drugs, researchers are exploring various advanced drug delivery systems (DDS). alameed.edu.iqsaspublishers.comresearchgate.net These systems are designed to improve the pharmacokinetic profile, solubility, and stability of potent compounds. researchgate.netnih.gov While much of this research has centered on less soluble camptothecins like SN-38 (the active metabolite of irinotecan), the principles are applicable to next-generation analogs. researchgate.netresearchgate.net

Advanced DDS under investigation for this class of compounds include:

Nanoparticles: Polymeric nanoparticles and polymer-lipid hybrid nanoparticles can encapsulate drugs, protecting them from premature degradation and enabling controlled release. researchgate.netnih.gov

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs, improving solubility and modifying distribution in the body. alameed.edu.iq

Prodrug Nanoassemblies: This approach involves modifying the drug itself to facilitate self-assembly into nanoparticles, which can enhance drug loading and stability. researchgate.net

These technologies offer the potential to improve drug delivery to target tissues, reduce systemic toxicity, and overcome drug resistance mechanisms. researchgate.netresearchgate.net

Research into Novel Formulations

Design and Synthesis of Next-Generation this compound Analogs with Optimized Profiles

The creation of this compound was a pivotal achievement, demonstrating that rational design could yield a potent, water-soluble topoisomerase I poison. acs.orgnih.gov Research continues in this vein, with efforts focused on synthesizing new analogs with even more desirable properties. researchgate.netnih.gov

The synthesis of this compound analogs involves complex, often convergent, chemical pathways. acs.orgnih.gov One key area of research is the modification of the this compound scaffold to fine-tune its interaction with the topoisomerase I-DNA complex and improve its pharmacokinetic profile.

An important example is the synthesis of 10,11-methylenedioxy-14-azacamptothecin . researchgate.netmdpi.com This analog was developed to modulate the "off-rate" of the drug from the ternary complex it forms with topoisomerase I and DNA. researchgate.netresearchgate.net A slower off-rate can lead to more persistent inhibition and greater cytotoxic effect. The introduction of substituents at the 14-position of related compounds, known as aromathecins, has been proposed to allow the molecule to project into the major groove of the DNA, forming hydrogen bonds with amino acids and thereby further stabilizing the drug-target complex. nih.govpurdue.edu Such strategies are central to the design of future this compound derivatives.

A cornerstone of modern cancer treatment is the use of combination therapies to achieve synergistic effects, overcome drug resistance, and reduce toxicity. Clinically established camptothecin analogs, such as irinotecan, are frequently used in combination with other chemotherapeutic agents like fluoropyrimidines. acs.orgresearchgate.net

Structural Modifications for Enhanced Pharmacokinetic Properties

Mechanistic Refinements and Identification of Broader Target Interactions (if relevant beyond Topoisomerase I)

The definitive mechanism of action for this compound is its function as a topoisomerase I poison. acs.orgnih.gov Like its parent compound, it stabilizes the covalent complex between the enzyme and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme. nih.govontosight.ai This leads to the accumulation of DNA damage and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells. ontosight.ai

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for producing 14-Azacamptothecin, and how do they impact its structural integrity?

- Answer : this compound is synthesized via a convergent approach involving radical cyclization and condensation of AB and DE ring precursors. A critical step is the two-stage formation of the C ring, which ensures proper alignment of the lactone E-ring necessary for biological activity. Modifications to the radical cyclization conditions (e.g., initiator choice, temperature) can influence yield and purity . For reproducibility, researchers should document reaction parameters such as solvent ratios (e.g., toluene/benzene mixtures) and catalyst concentrations.

Q. How does the substitution of nitrogen at position 14 affect the compound’s water solubility compared to camptothecin?

- Answer : The introduction of a nitrogen atom at position 14 increases polarity, improving aqueous solubility by ~30% compared to unmodified camptothecin. This modification reduces reliance on co-solvents (e.g., DMSO) in in vitro assays, enhancing bioavailability in physiological conditions. Researchers should validate solubility via HPLC or UV-Vis spectroscopy under buffered conditions (pH 7.4) .

Q. What is the primary mechanism of action of this compound as a topoisomerase I inhibitor?

- Answer : The compound stabilizes the topoisomerase I-DNA complex, preventing religation of DNA strands and inducing double-strand breaks during replication. Methodologically, researchers can confirm this mechanism using plasmid relaxation assays or comet assays to quantify DNA damage in treated cell lines (e.g., HCT-116). Dose-response curves should correlate ternary complex stability with cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different cancer cell lines?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, exposure time). To standardize results:

- Use synchronized cell populations to minimize cell-cycle heterogeneity.

- Include positive controls (e.g., irinotecan) and normalize data to ATP-based viability assays (e.g., CellTiter-Glo).

- Perform meta-analyses of published datasets to identify outliers linked to protocol differences .

Q. What experimental designs are optimal for evaluating the off-rate modulation of this compound from the topoisomerase I-DNA complex?

- Answer : Surface plasmon resonance (SPR) or stopped-flow fluorescence assays are preferred for measuring dissociation kinetics. Key considerations:

- Use purified human topoisomerase I and linear DNA substrates.

- Compare off-rates under varying ionic strengths (e.g., 50–200 mM KCl) to simulate intracellular conditions.

- Validate findings with cellular assays (e.g., γ-H2AX foci quantification) to confirm kinetic-pharmacodynamic relationships .

Q. How can structural modifications to the E-ring improve the metabolic stability of this compound without compromising potency?

- Answer : Rational design strategies include:

- Introducing electron-withdrawing groups (e.g., -CF₃) at position 10/11 to resist esterase-mediated lactone hydrolysis.

- Conducting molecular dynamics simulations to predict steric hindrance effects on topoisomerase I binding.

- Synthesizing analogues with methylenedioxy substituents (e.g., 10,11-methylenedioxy derivatives) and testing stability in human liver microsomes .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other DNA-damaging agents?

- Answer : Use the Chou-Talalay combination index (CI) method:

- Perform dose-matrix experiments (e.g., 5×5 concentrations) and quantify synergy via CompuSyn software.

- Validate results with Bliss independence models to account for non-interactive effects.

- Include replicates (n ≥ 3) and apply ANOVA with post-hoc Tukey tests to assess significance .

Methodological Best Practices

- Data Reporting : Adhere to CONSORT guidelines for preclinical studies, including detailed descriptions of synthesis protocols, purity thresholds (e.g., ≥95% by HPLC), and raw data deposition in repositories like ChemRxiv .

- Reproducibility : Provide step-by-step characterization data (¹H/¹³C NMR, HRMS) for novel analogues and disclose batch-specific variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.